Yhhu6669
Description
The compound "3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate" is a structurally complex molecule featuring a pyridine core substituted with chloro, fluoro, and phthalazinone groups, linked to a 4-cyanophenylmethyl moiety. Structural elucidation techniques like NMR and UV spectroscopy, as applied to related compounds in (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), would be critical for confirming its configuration .
Properties
Molecular Formula |
C29H28ClFN6O3 |
|---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoro-2-pyridinyl]amino]propyl (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C29H28ClFN6O3/c1-17(2)24(33)29(39)40-13-5-12-34-27-23(30)14-22(26(31)35-27)25-20-6-3-4-7-21(20)28(38)37(36-25)16-19-10-8-18(15-32)9-11-19/h3-4,6-11,14,17,24H,5,12-13,16,33H2,1-2H3,(H,34,35)/t24-/m0/s1 |
InChI Key |
MHFNNHNOWUKKRM-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N |
Canonical SMILES |
CC(C)C(C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from analogs with shared structural motifs:
Key Structural Features and Analogues
Pyridine/Phthalazinone Derivatives: Compounds like those listed in and (e.g., trifluoromethylpyridine derivatives) share pyridine cores but lack the phthalazinone and amino acid ester groups. These substitutions often enhance metabolic stability or target affinity in kinase inhibitors . The 4-cyanophenylmethyl group in the target compound may resemble benzyl or arylalkyl substituents in and , which influence lipophilicity and receptor binding .
Amino Acid Ester Moieties: The (2S)-2-amino-3-methylbutanoate ester is structurally analogous to branched-chain amino acid derivatives (e.g., valine or leucine esters), which are used to improve membrane permeability in prodrugs. Similar esters are noted in (e.g., thiazolo-pyrimidine carboxamides) but lack direct pharmacological overlap .
Fluorinated and Chlorinated Substituents: The 6-fluoro and 3-chloro groups on the pyridine ring are common in agrochemicals and pharmaceuticals (e.g., fluoroquinolones). and highlight fluorophenyl and chloropyridine systems, which often enhance bioavailability and resistance to oxidative metabolism .
Hypothetical Pharmacokinetic and Toxicity Profiles
- Bioavailability: The esterified side chain may enhance oral absorption compared to non-esterified analogs, as seen in prodrugs like valacyclovir.
Data Gaps and Limitations
No empirical data (e.g., IC50, logP, or metabolic stability) for the target compound or direct analogs are present in the provided evidence. For instance:
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